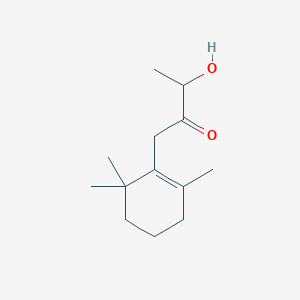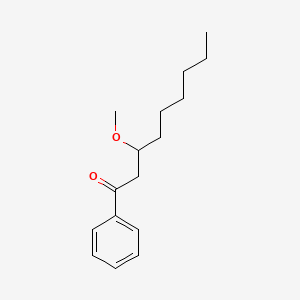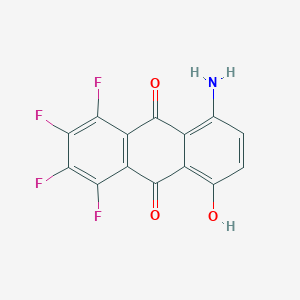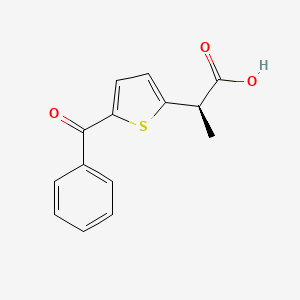
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two ethyl groups attached to the nitrogen atoms at positions 2 and 6 of the pyridine ring, and two thioamide groups attached to the same positions. It is known for its applications in coordination chemistry and its role as a ligand in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide typically involves the reaction of pyridine-2,6-dicarboxylic acid with ethylamine and thionyl chloride. The reaction is carried out under anhydrous conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained. The general reaction scheme is as follows:
Step 1: Pyridine-2,6-dicarboxylic acid is reacted with thionyl chloride to form pyridine-2,6-dicarbonyl dichloride.
Step 2: The resulting pyridine-2,6-dicarbonyl dichloride is then reacted with ethylamine to form N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide.
Industrial Production Methods
In industrial settings, the production of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The reaction conditions are carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide undergoes various types of chemical reactions, including:
Oxidation: The thioamide groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding amines.
Substitution: The ethyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions may require the use of strong bases or acids as catalysts.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various alkyl or aryl derivatives.
Applications De Recherche Scientifique
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide has a wide range of applications in scientific research, including:
Coordination Chemistry:
Biological Studies: The compound is used in the study of enzyme models and the stabilization of reactive intermediates.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industrial Applications: It is used in the synthesis of various organic compounds and materials.
Mécanisme D'action
The mechanism of action of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide involves its ability to coordinate with metal ions through its nitrogen and sulfur atoms. This coordination can influence the reactivity and stability of the metal center, making it useful in catalytic processes. The molecular targets and pathways involved depend on the specific metal ion and the reaction conditions.
Comparaison Avec Des Composés Similaires
N~2~,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide can be compared with other pyridine derivatives such as:
Pyridine-2,6-dicarboxamide: Lacks the thioamide groups and has different coordination properties.
N,N’-Diethylpyridine-2,6-dicarboxamide: Contains amide groups instead of thioamide groups, leading to different reactivity.
Pyridine-2,6-dicarboxylic acid: The parent compound, which lacks the ethyl and thioamide groups.
The uniqueness of N2,N~2~,N~6~,N~6~-Tetraethylpyridine-2,6-dicarbothioamide lies in its specific combination of ethyl and thioamide groups, which confer distinct chemical properties and reactivity.
Propriétés
Numéro CAS |
109452-64-4 |
|---|---|
Formule moléculaire |
C15H23N3S2 |
Poids moléculaire |
309.5 g/mol |
Nom IUPAC |
2-N,2-N,6-N,6-N-tetraethylpyridine-2,6-dicarbothioamide |
InChI |
InChI=1S/C15H23N3S2/c1-5-17(6-2)14(19)12-10-9-11-13(16-12)15(20)18(7-3)8-4/h9-11H,5-8H2,1-4H3 |
Clé InChI |
JJVXBGSFRMKIGP-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C(=S)C1=NC(=CC=C1)C(=S)N(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


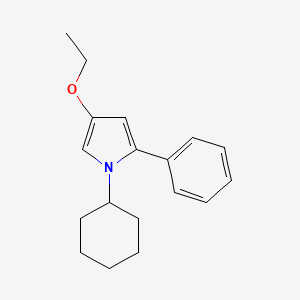
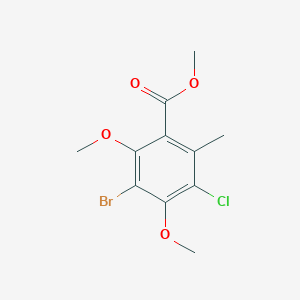

![3-[(3-Iodoprop-2-yn-1-yl)oxy]propanenitrile](/img/structure/B14324299.png)
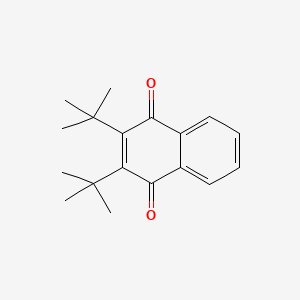
![Ethyl 6-[2-hydroxy-5-(1-hydroxyhexyl)cyclopentyl]hexanoate](/img/structure/B14324320.png)

![2-[4-(Benzyloxy)phenyl]-6-hydroxy-2-methyl-2H-pyran-3(6H)-one](/img/structure/B14324331.png)
